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molecular formula C13H18O3 B8699182 5-Phenoxypentanoic acid ethyl ester CAS No. 69687-95-2

5-Phenoxypentanoic acid ethyl ester

Cat. No. B8699182
M. Wt: 222.28 g/mol
InChI Key: DNCNZDFEQZJZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521429B2

Procedure details

Dehydrated acetone of 240 ml was put in a 3-necked round-bottom flask, potassium iodide (0.06 mol), potassium carbonate (0.11 mol), and phenol (0.07 mol) were added to stir sufficiently. In this solution, 5-bromo valeric acid ethyl ester (0.06 mol) was dropped in a nitrogen atmosphere and refluxed at 60±5° C. to react for 24 hours. After completion of the reaction, a reaction solution was exsiccated to condensation using an evaporator, and dissolved again in methylene chloride, and water was added to the solution to separate and an organic layer was dehydrated by using magnesium sulfate anhydride followed by exsiccation for condensation using the evaporator. Hot methanol was added to a dried matter (reactant) yielded to dissolve and cooled slowly to precipitate again, resulting in a yield of 5-phenoxy valeric acid ethyl ester (PxVA). At this point, the yield ratio of this ester to 5-bromo valeric acid ethyl ester was 72 mol %.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[K+].C(=O)([O-])[O-].[K+].[K+].[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:16]([O:18][C:19](=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23]Br)[CH3:17]>CC(C)=O>[CH2:16]([O:18][C:19](=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][O:15][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:17] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0.11 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.07 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0.06 mol
Type
reactant
Smiles
C(C)OC(CCCCBr)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir sufficiently
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
a reaction solution was exsiccated to condensation
CUSTOM
Type
CUSTOM
Details
an evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved again in methylene chloride
ADDITION
Type
ADDITION
Details
water was added to the solution
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
followed by exsiccation for condensation
CUSTOM
Type
CUSTOM
Details
the evaporator
ADDITION
Type
ADDITION
Details
Hot methanol was added to a dried matter (reactant)
CUSTOM
Type
CUSTOM
Details
yielded
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly
CUSTOM
Type
CUSTOM
Details
to precipitate again

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCOC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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